Magnesium thioglycolate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63592-16-5 |
|---|---|
Molecular Formula |
C4H6MgO4S2 |
Molecular Weight |
206.5 g/mol |
IUPAC Name |
magnesium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.Mg/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2 |
InChI Key |
ZHALCRSGRSWRHV-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Pathways of Magnesium Thioglycolate
Established Synthetic Routes for Magnesium Thioglycolate and its Precursors
The production of this compound and its essential precursor, thioglycolic acid, relies on several well-documented chemical pathways. These methods range from direct aqueous reactions to multi-step processes involving intermediate compounds.
The most direct and conventional method for preparing this compound involves the reaction of thioglycolic acid with magnesium carbonate in an aqueous medium. google.com This acid-base reaction is typically carried out by slowly adding finely divided magnesium carbonate to an aqueous solution of thioglycolic acid.
The stoichiometry of this reaction is crucial, generally involving a 2:1 molar ratio of thioglycolic acid to magnesium carbonate. google.com The reaction is exothermic, necessitating cooling to prevent the decomposition of the heat-sensitive thioglycolic acid. google.com To further minimize degradation, it is often recommended to maintain an inert atmosphere, for instance, of nitrogen, above the reaction mixture. google.com
Following the complete addition of magnesium carbonate, the resulting this compound can be isolated from the aqueous solution. A common laboratory-scale procedure involves removing excess water under reduced pressure, followed by precipitation of the product by adding a non-solvent like ethanol. google.com The precipitated solid can then be separated by filtration, washed, and dried. google.com This process typically yields this compound in the form of a dihydrate, which is a stable, colorless, and substantially odorless solid. google.com
Reaction Parameters for Conventional Synthesis
| Parameter | Condition |
|---|---|
| Reactants | Thioglycolic Acid, Magnesium Carbonate |
| Molar Ratio | 2 moles Thioglycolic Acid : 1 mole Magnesium Carbonate |
| Medium | Aqueous |
| Temperature | Cooled to manage exothermic reaction |
| Atmosphere | Inert (e.g., Nitrogen) recommended |
| Isolation | Removal of water, precipitation with ethanol |
An alternative approach to synthesizing magnesium salts related to thioglycolic acid involves dithiodiglycolic acid. Reacting one mole of dithiodiglycolic acid with one mole of magnesium carbonate yields the magnesium salt of the disulfide. google.com Dithiodiglycolic acid itself can be prepared by the oxidation of thioglycolic acid, for example, using hydrogen peroxide. google.com
While this method directly produces the magnesium salt of the disulfide, dithiodiglycolic acid can be reduced to form thioglycolic acid. researchgate.net This suggests a potential, albeit less direct, pathway to this compound. This would involve the reduction of dithiodiglycolic acid to thioglycolic acid, followed by a reaction with a magnesium source like magnesium carbonate. An environmentally cleaner process for this reduction step involves electrochemical methods, which can avoid the use of metal reducing agents like zinc powder. researchgate.net
The industrial production of thioglycolic acid, the essential precursor for this compound, is commonly achieved by reacting chloroacetic acid or its salts (like sodium chloroacetate) with an alkali metal hydrosulfide (B80085), such as sodium hydrosulfide, in an aqueous solution. libretexts.org This nucleophilic substitution reaction replaces the chlorine atom with a thiol group. After the initial reaction, the resulting salt is acidified to yield free thioglycolic acid.
Another established method for synthesizing thioglycolic acid involves the formation of a Bunte salt. This two-step process begins with the reaction of sodium thiosulfate (B1220275) with chloroacetic acid. libretexts.org The resulting S-alkyl thiosulfate, known as a Bunte salt, is then hydrolyzed to produce thioglycolic acid and sodium bisulfate. libretexts.org
An older, alternative synthesis involves the reaction of chloroacetic acid with an alkali polysulfide. This reaction forms dithiodiglycolic acid, which is subsequently reduced to thioglycolic acid using a reducing agent such as zinc and a mineral acid. researchgate.net
Summary of Thioglycolic Acid Synthesis Routes
| Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|
| Chloroacetic Acid | Alkali Metal Hydrosulfide | Thioglycolic Acid |
| Chloroacetic Acid | Sodium Thiosulfate | Bunte Salt, then Thioglycolic Acid |
Advanced Synthesis Techniques and Process Optimization
Efforts to improve the synthesis of thioglycolic acid and its derivatives focus on enhancing efficiency, safety, and scalability. These include the development of continuous manufacturing processes and exploring novel synthetic strategies.
For the synthesis of the precursor, thioglycolic acid, continuous processing has been explored to improve yield and process control. A continuous synthesis of thioglycolic acid from chloroacetic acid and sodium hydrosulfide has been demonstrated using a combination of a tank reactor and a tubular reactor. This approach allows for precise control over reaction parameters such as molar ratios, concentrations, residence times, and temperatures in each reactor stage, leading to high yields.
While continuous flow synthesis has been successfully applied to the production of Grignard reagents and other organometallics, researchgate.netnih.gov specific details on the continuous process synthesis of this compound itself are not extensively documented in the available literature. However, the principles of continuous flow chemistry, such as improved heat transfer and reaction control, could theoretically be applied to the reaction between thioglycolic acid and magnesium carbonate for a more efficient and scalable manufacturing process.
Organomagnesium compounds, particularly Grignard reagents (RMgX), are powerful tools in organic synthesis for forming carbon-carbon bonds. libretexts.orgwikipedia.org These reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent. libretexts.org
The application of magnesium organometallics as a direct route to synthesize or derivatize this compound is not a conventional or well-documented method. Grignard reagents are strong nucleophiles and bases, and their reaction with thioglycolic acid would likely result in deprotonation of the acidic thiol and carboxylic acid protons. While organometallic reagents are used to synthesize a vast array of compounds, their specific use in derivatization strategies for this compound is not prominently featured in scientific literature. This suggests that such applications may be highly specialized or not commonly employed in comparison to the more straightforward acid-base reaction.
Conversion to Anhydrous Forms via Azeotropic Distillation
This compound can be prepared by reacting one mole of magnesium carbonate with two moles of thioglycolic acid in an aqueous medium. google.com This process typically yields this compound dihydrate, a colorless, stable solid. google.com To obtain the anhydrous form, azeotropic distillation is an effective method. google.com The dihydrate is distilled with a solvent such as xylene. google.com The xylene forms an azeotrope with water, a mixture that has a lower boiling point than either component alone, allowing for the selective removal of water from the hydrated salt. This process yields an almost anhydrous this compound that is substantially colorless and odorless. google.com
The solubility of the two forms in water differs significantly. The dihydrate form has a solubility of 101 grams per 100 grams of water at 23°C, while the anhydrous salt has a lower solubility of 86 grams per 100 grams of water at the same temperature. google.com
| Form | Solubility (g/100 g water) |
|---|---|
| Dihydrate | 101 |
| Anhydrous | 86 |
Mechanistic Insights into Thioglycolate Chemical Reactions
The reactivity of the thioglycolate moiety is central to its utility in various chemical transformations. The presence of both a thiol and a carboxylic acid group allows for a diverse range of reactions.
Oxidative Transformations of this compound to Disulfides
This compound can be readily oxidized to its corresponding disulfide, magnesium dithiodiglycolate. google.com This transformation can be achieved in an aqueous solution using a suitable oxidizing agent, such as hydrogen peroxide. google.com The reaction involves the formation of a disulfide bond (S-S) between two thioglycolate molecules. The oxidation of thioglycolic acid (TGA) is highly susceptible to catalysis by trace metal ions. researchgate.netrsc.orgsemanticscholar.org When this catalysis is suppressed, the direct oxidation by an agent like hexachloroiridate(IV) proceeds with a first-order rate law in both the oxidant and TGA. researchgate.netrsc.org The mechanism involves the initial formation of a thiyl radical (RS•), which can then undergo further reactions. rsc.orgsemanticscholar.org The disulfide (RSSR) is produced through the association of the thiyl radical with a TGA molecule to form an intermediate (RSSR•⁻), which is then oxidized. rsc.orgsemanticscholar.org
Thioglycolysis Reactions for Structural Elucidation of Complex Organic Species
Thioglycolysis is a chemical method that utilizes the nucleophilic nature of the thiol group in thioglycolic acid to cleave specific bonds within complex organic molecules, aiding in their structural analysis. This technique is particularly useful for depolymerizing tannins and other polyphenolic compounds. The reaction involves the acid-catalyzed cleavage of interflavanoid bonds by the thioglycolic acid, followed by the trapping of the resulting carbocation by the thiol. This process releases the constituent monomeric units as their thioether derivatives, which can then be identified and quantified using analytical techniques like HPLC. This method allows for the determination of the subunit composition, the degree of polymerization, and the positions of the linkages within the original complex molecule.
Nucleophilic Reactivity of Thiol and Carboxylic Acid Functionalities in Thioglycolic Acid
Thioglycolic acid possesses two key functional groups that exhibit nucleophilic character: the thiol group (-SH) and the carboxylic acid group (-COOH).
The thiol group's nucleophilicity is most pronounced in its deprotonated form, the thiolate anion (-S⁻). youtube.com Thiolates are excellent nucleophiles, significantly more so than their alcohol counterparts (alkoxides). youtube.comlibretexts.org This enhanced nucleophilicity allows them to participate in a variety of reactions, including nucleophilic substitution (Sₙ2) and addition to polarized pi bonds, such as those in carbonyl compounds. youtube.com The thiolate of thioglycolic acid can readily attack electrophilic centers. nih.gov For instance, cationic vesicles have been shown to catalyze thiolysis reactions, with the thioglycolate ion demonstrating a significant rate enhancement, attributed to the strong electrostatic interaction between its carboxylate group and the vesicle's surface. nih.gov
While the carboxylic acid group is typically considered an electrophile at the carbonyl carbon, the oxygen atoms possess lone pairs and can act as nucleophiles, particularly in protonation or coordination to strong electrophiles. However, the dominant nucleophilic character of the molecule resides in the sulfur atom. youtube.comwikipedia.org Thiocarboxylic acids are noted to be about 100 times more acidic than their corresponding carboxylic acids, meaning the thiolate is more readily formed. wikipedia.org
Cyclocondensation Reaction Kinetics Involving Thioglycolic Acid
Thioglycolic acid is a key reactant in cyclocondensation reactions for the synthesis of heterocyclic compounds, such as thiazolidinones. The kinetics of the cyclocondensation between ketoazomethines and thioglycolic acid have been investigated to understand the reaction mechanism. researchtrend.net These studies reveal that the reaction follows a 1:1 stoichiometry between the ketoazomethine and thioglycolic acid. researchtrend.net The reaction rate is influenced by factors such as the concentration of reactants, the dielectric constant of the medium, catalyst concentration, and temperature. researchtrend.net Kinetic investigations performed at various temperatures (303 K to 333 K) allow for the calculation of important thermodynamic parameters. researchtrend.net For example, the negative values for the entropy of activation (ΔS*) suggest a highly organized transition state, which is consistent with the formation of a cyclic structure. researchtrend.net
| Reactant | Temperature (K) | ΔH* (kJ/mol) | ΔS* (J/mol·K) | ΔG* (kJ/mol) |
|---|---|---|---|---|
| Phenylanil of Phenyl Glyoxal | 313 | 45.21 | -164.32 | 96.65 |
| 323 | 45.15 | -164.51 | 98.29 | |
| 333 | 45.09 | -164.71 | 99.94 | |
| p-diethylaminoanil of Phenyl Glyoxal | 313 | 38.42 | -182.23 | 95.48 |
| 323 | 38.36 | -182.42 | 97.31 | |
| 333 | 38.30 | -182.62 | 99.13 |
Light-Induced Surface Functionalization via Thiol-Ene Click Chemistry with Thioglycolic Acid
Thiol-ene click chemistry is a powerful and efficient method for surface functionalization, and it can be initiated by light (photoinitiation). rsc.orgnih.gov This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an alkene). rsc.org Thioglycolic acid can be used in this process to introduce carboxylic acid functionalities onto various surfaces. rsc.org The process is advantageous because it can be triggered by free radicals under ambient conditions, often without toxic catalysts. nih.gov When initiated by UV light, the reaction parameters can be precisely controlled. rsc.orgnih.gov For example, microcontact printing has been combined with photo-induced thiol-ene reactions to create chemical patterns on alkene-terminated surfaces. In this approach, a stamp is "inked" with thioglycolic acid and placed in contact with the surface, and UV irradiation facilitates the reaction only in the contacted areas, resulting in patterned surfaces with carboxylic acid groups. rsc.org This strategy provides a versatile tool for tuning the surface properties of materials for applications in fields like biosensing. nih.govcncb.ac.cn
Coordination Chemistry and Complex Formation of Magnesium Thioglycolate
Fundamental Principles of Magnesium-Thioglycolate Coordination
Magnesium, being a hard cation, generally exhibits a preference for coordination with hard donor atoms such as oxygen and nitrogen. mdpi.com This preference is observed in its interactions with various biorelevant ligands, where it readily binds to water molecules, carboxylate groups, and phosphate (B84403) ions. mdpi.commdpi.com In aqueous solutions, magnesium ions are typically present as the hexaaquomagnesium(II) ion, [Mg(H₂O)₆]²⁺, highlighting their strong affinity for oxygen donors.
The thioglycolate ligand presents two potential coordination sites: the hard oxygen atoms of the carboxylate group and the soft sulfur atom of the thiol group. Based on HSAB theory, it is expected that the magnesium ion will preferentially coordinate to the carboxylate oxygen atoms. However, the chelate effect can influence this preference, potentially leading to the formation of a five-membered ring involving both the oxygen and sulfur atoms. While direct studies on magnesium thioglycolate are limited, research on other magnesium-thiolate complexes indicates that magnesium-sulfur bonds can indeed be formed, although they are generally considered to be highly ionic. acs.orgnih.gov The coordination environment is likely to be a determining factor; in a competitive solvent environment, coordination to the harder oxygen donor is generally favored.
The formation of a chelate ring by the thioglycolate ligand with the magnesium ion is expected to significantly enhance the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands. This is due to the chelate effect, which is an entropic stabilization resulting from the release of a greater number of solvent molecules upon chelation. The formation of a five-membered ring by the coordination of both the carboxylate oxygen and the thiolate sulfur to the magnesium center is sterically favorable.
Magnesium complexes, particularly with biorelevant ligands, predominantly adopt a six-coordinate octahedral geometry. mdpi.comnih.gov This is due to the small size and high charge density of the Mg²⁺ ion, which favors a coordination number of six. In the case of this compound, it is plausible that the complex would also exhibit an octahedral geometry. The coordination sphere could be occupied by one or more thioglycolate ligands acting as bidentate O,S-donors, with the remaining coordination sites filled by water molecules.
The flexibility of the thiopyridyl scorpionate ligand in various magnesium complexes has demonstrated that magnesium can adopt different coordination environments, including distorted trigonal bipyramidal and six-coordinate geometries, depending on the steric bulk and coordination mode of the ligands. hw.ac.uk This suggests that while an octahedral geometry is most common, other geometries for this compound complexes cannot be entirely ruled out, especially in the solid state or with the inclusion of other ligands.
Table 1: Common Geometries of Magnesium Complexes
| Coordination Number | Geometry | Examples |
| 6 | Octahedral | [Mg(H₂O)₆]²⁺, Magnesium-aspartate complexes mdpi.com |
| 5 | Trigonal Bipyramidal | Observed in some sterically hindered magnesium complexes hw.ac.uk |
| 4 | Tetrahedral | Less common for magnesium, but possible with bulky ligands |
Synthesis and Characterization of Magnesium-Thioglycolate Coordination Compounds
The synthesis of this compound complexes can be approached through various methods, including the reaction of a magnesium salt with thioglycolic acid in a suitable solvent, often with the addition of a base to deprotonate the ligand. The resulting product's structure and properties can be influenced by factors such as the solvent, the presence of other ligands, and the reaction conditions.
The supramolecular assembly of magnesium complexes can be significantly influenced by the presence of other ligands, such as carboxylate anions and N-donor ligands. mdpi.com In a study on magnesium carboxylate complexes with hexamethylenetetramine (an N-donor ligand), it was found that the length of the carbon chain of the carboxylate anion had a considerable impact on the self-organization of the supramolecular system by altering the three-dimensional network of hydrogen bonds. mdpi.comresearchgate.net
Infrared (IR) spectroscopy is a valuable tool for characterizing the coordination of the thioglycolate ligand to the magnesium ion. The formation of a magnesium-carboxylate bond would be expected to shift the asymmetric and symmetric stretching vibrations of the COO⁻ group. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). mdpi.com
Similarly, the S-H stretching vibration of free thioglycolic acid (typically around 2550 cm⁻¹) would be absent in the IR spectrum of the complex if the thiol group is deprotonated and coordinated to the magnesium ion. The C-S stretching vibration may also be shifted upon coordination. In a study of zinc and cadmium thioglycolate complexes, theoretical and experimental IR and Raman spectra confirmed a structure where two thioglycolic acid molecules and two water molecules are in the coordination sphere of the central metal atom. researchgate.net A similar approach could be used to elucidate the structure of this compound.
Table 2: Expected IR Spectral Shifts upon this compound Complexation
| Vibrational Mode | Free Ligand (approx. cm⁻¹) | Coordinated Ligand |
| ν(O-H) of COOH | ~3000 (broad) | Absent |
| ν(S-H) | ~2550 | Absent |
| ν(C=O) of COOH | ~1700 | Absent |
| νₐₛ(COO⁻) | ~1550-1610 | Shifted |
| νₛ(COO⁻) | ~1380-1420 | Shifted |
Comparative Coordination Studies with Other Divalent Metal Thioglycolate Complexes
Zinc(II) and Cadmium(II) Thioglycolate Complexes: Structural and Vibrational Analyses
The study of zinc(II) and cadmium(II) thioglycolate complexes provides valuable insights into how divalent cations coordinate with the thioglycolate ligand. Research involving theoretical and experimental methods, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, has elucidated the structures of these complexes.
In these studies, it has been proposed that both zinc(II) and cadmium(II) form complexes where the central metal atom is coordinated with two thioglycolic acid (TGA) molecules and two water molecules. This coordination leads to a pseudo-octahedral geometry for both the zinc and cadmium complexes. The structural hypothesis is supported by both calculated and experimental vibrational spectra. Natural bond orbital (NBO) analysis has also been employed to investigate the hybridization of the central metal ions, further confirming the proposed geometry.
An in silico analysis of the pharmacokinetic and toxicological profile of the Zinc(II) thioglycolate complex, denoted as [Zn(ATG)2(OH2)2], has also been conducted. This theoretical-experimental study utilized methods such as the hybrid RHF/MP2:STO-3G and spectroscopic techniques to inform the computational models.
Table 1: Comparison of Zinc(II) and Cadmium(II) Thioglycolate Complexes
| Feature | Zinc(II) Thioglycolate Complex | Cadmium(II) Thioglycolate Complex |
| Proposed Geometry | Pseudo-octahedral | Pseudo-octahedral |
| Coordination | Two thioglycolic acid molecules and two water molecules | Two thioglycolic acid molecules and two water molecules |
| Analytical Methods | FT-IR, FT-Raman, NBO analysis, in silico pharmacokinetic and toxicological analysis | FT-IR, FT-Raman, NBO analysis |
This table provides a summary of the structural and analytical findings for Zinc(II) and Cadmium(II) thioglycolate complexes based on available research.
Iron(III) Thioglycolate Complexation and Reactivity Studies
The interaction between iron(III) and thioglycolic acid is well-documented, leading to the formation of colored complexes. This reaction has been utilized as a colorimetric test for the detection of iron. The color formation, which can range from red to purple, is attributed to the reaction between ferrous iron (Fe²⁺) and thioglycolic acid in a slightly alkaline solution. Although the initial reaction may involve ferric iron (Fe³⁺), it is believed that the ferric ions are first reduced to ferrous ions by the thioglycolic acid, which then form the colored complex.
The kinetics and mechanisms of complex formation and redox reactions between iron(III) and mercaptocarboxylic ligands, such as thioglycolic acid, have been studied in acidic perchlorate (B79767) media. These studies provide insights into the electron transfer processes and the stability of the resulting complexes.
Furthermore, the catalytic role of iron in the oxidation of thioglycolate by oxygen has been investigated. These studies are relevant to understanding the reactivity of the thiol group in the presence of redox-active metal ions like iron. The complexation of iron(III) with thioglycolate is a key aspect of these catalytic cycles.
Role of Magnesium Ions in Biological Reaction Mechanisms
Magnesium ions are essential cofactors in a vast array of biological reactions. Their coordination chemistry is central to the function of numerous enzymes, particularly those involved in phosphoryl transfer reactions.
Magnesium Ion Coordination in DNA Polymerase Catalysis
Magnesium ions play a critical role in the catalytic mechanism of DNA polymerases. These enzymes, which are essential for DNA replication and repair, typically utilize a two-metal-ion mechanism for the nucleotidyl transfer reaction.
In the active site of DNA polymerase, two magnesium ions are coordinated by conserved acidic amino acid residues (aspartate or glutamate) and the phosphate groups of the incoming deoxynucleoside triphosphate (dNTP). The two magnesium ions have distinct roles:
Metal A (the catalytic metal): This ion is thought to lower the pKa of the 3'-hydroxyl group of the primer terminus, facilitating its deprotonation and subsequent nucleophilic attack on the α-phosphate of the incoming dNTP.
Metal B (the nucleotide-binding metal): This ion coordinates the triphosphate moiety of the incoming dNTP, helping to position it correctly for catalysis and facilitating the departure of the pyrophosphate leaving group.
The precise coordination of these magnesium ions is crucial for the proper alignment of the substrates and the stabilization of the transition state during the chemical reaction. The presence of both divalent metal ions is required for the conformational closing of the enzyme around the substrates, a critical step for catalysis. The release of the catalytic metal ion after the reaction is thought to trigger the reopening of the enzyme.
Table 2: Roles of Magnesium Ions in DNA Polymerase Catalysis
| Magnesium Ion | Primary Coordinating Ligands | Key Catalytic Role |
| Metal A (Catalytic) | 3'-OH of primer, α-phosphate of dNTP, conserved acidic residues | Lowers the pKa of the 3'-OH group, facilitating nucleophilic attack |
| Metal B (Nucleotide-binding) | α, β, and γ-phosphates of dNTP, conserved acidic residues | Positions the dNTP for catalysis, facilitates pyrophosphate release |
This table summarizes the distinct functions of the two magnesium ions in the active site of DNA polymerase during the nucleotidyl transfer reaction.
Enzyme Reaction Mechanisms Involving Magnesium Centers
The role of magnesium extends to over 300 enzymes, where it participates in catalysis in several ways. nih.gov Magnesium ions can interact with substrates through inner-sphere coordination, which helps to stabilize anions or reactive intermediates. nih.gov A prime example is the binding of magnesium to adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov For ATP to be biologically active, it must be bound to a magnesium ion, forming an Mg-ATP complex. nih.gov This coordination activates the ATP molecule for nucleophilic attack. nih.gov
In its interactions with enzymes, magnesium can bind either directly to the protein (inner-sphere coordination) or through water molecules (outer-sphere coordination). nih.gov This binding can induce conformational changes in the enzyme that are necessary for its activity or the magnesium ion can participate directly in the chemical reaction at the active site. nih.gov Often, it is a water molecule coordinated to the magnesium ion that plays a crucial role in the catalytic mechanism rather than the ion itself. nih.gov
Magnesium's coordination is also essential for enzymes involved in phosphoryl transfer reactions, where it can lower the pKa of its ligands. cas.org The presence of a second magnesium ion, which can coordinate a nucleophilic water molecule or hydroxide (B78521) ion, is a common feature in the active sites of these enzymes. cas.org This arrangement facilitates an early proton transfer, which precedes the cleavage of the phosphodiester bond in some enzymatic systems. cas.org The magnesium ions also help to impose a specific geometry on the triphosphate chain, stabilizing the pentacovalent transition state and the products of the reaction. cas.org
Advanced Analytical and Spectroscopic Characterization of Magnesium Thioglycolate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure and chemical environment of magnesium thioglycolate. By interacting with the molecule at various energy levels, these techniques provide a detailed "fingerprint" of its atomic and molecular properties.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for probing the molecular structure and bonding within this compound. These techniques measure the vibrations of molecular bonds, which occur at specific, characteristic frequencies. The combination of both FT-IR and FT-Raman provides complementary information, as some vibrational modes may be more active in one technique than the other thermofisher.comspectroscopyonline.commdpi.com.
In the analysis of this compound, specific vibrational modes are of key interest. The thioglycolate ligand (HSCH₂COO⁻) is coordinated to the magnesium ion. This interaction involves both the carboxylate group (COO⁻) and the sulfur atom of the thiol group (-S⁻). FT-IR and FT-Raman spectra can confirm the formation of the magnesium salt and provide insights into the coordination geometry.
Key vibrational bands for this compound include:
O-H Stretch: A broad band in the FT-IR spectrum, typically around 3000-3500 cm⁻¹, would indicate the presence of water of hydration, as the compound is often isolated as a dihydrate google.com.
C-H Stretch: Symmetric and asymmetric stretching vibrations of the methylene (B1212753) (-CH₂) group are expected in the 2850-2960 cm⁻¹ region.
S-H Stretch: The absence of a weak S-H stretching band around 2550 cm⁻¹ in the spectra of the salt, which would be present in free thioglycolic acid, confirms the deprotonation of the thiol group and its coordination to the magnesium ion.
C=O Stretch (Carboxylate): The carboxylate group (COO⁻) gives rise to strong asymmetric and symmetric stretching bands. The asymmetric stretch (νₐₛ(COO⁻)) typically appears around 1550-1610 cm⁻¹, while the symmetric stretch (νₛ(COO⁻)) is found near 1380-1420 cm⁻¹. The positions of these bands are sensitive to the coordination environment of the magnesium ion.
C-S Stretch: The stretching vibration of the carbon-sulfur bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mg-O and Mg-S Vibrations: In the far-infrared and low-frequency Raman regions (typically below 400 cm⁻¹), vibrations corresponding to the magnesium-oxygen and magnesium-sulfur bonds can be observed spectroscopyonline.com. These bands provide direct evidence of the coordination between the magnesium ion and the thioglycolate ligand.
A comparative analysis of the spectra of thioglycolic acid and this compound highlights the key changes upon salt formation, particularly the disappearance of the S-H band and the shift in the carboxyl C=O stretching frequency to the characteristic frequencies of a coordinated carboxylate group. Theoretical calculations are often used in conjunction with experimental data to precisely assign the observed vibrational bands to specific molecular motions researchgate.netnih.gov.
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H Stretch (Hydration) | 3000 - 3500 | FT-IR |
| C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |
| C=O Asymmetric Stretch | 1550 - 1610 | FT-IR, FT-Raman |
| C=O Symmetric Stretch | 1380 - 1420 | FT-IR, FT-Raman |
| C-S Stretch | 600 - 800 | FT-IR, FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Determination
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific nuclei within a molecule. For this compound, ¹H NMR, ¹³C NMR, and ²⁵Mg NMR would be the most informative techniques.
¹H NMR: The proton NMR spectrum would primarily show a singlet corresponding to the two protons of the methylene group (-CH₂-). The chemical shift of this peak would be influenced by the adjacent sulfur and carboxylate groups. The absence of a peak for the thiol proton (-SH), which is present in free thioglycolic acid, confirms the formation of the thiolate.
¹³C NMR: The carbon NMR spectrum would display two distinct signals: one for the methylene carbon (-CH₂-) and one for the carboxylate carbon (-COO⁻). The chemical shifts of these carbons provide information about the electronic environment and confirm the structure of the thioglycolate ligand.
²⁵Mg NMR: The ²⁵Mg isotope, with a nuclear spin of 5/2, is NMR active, although it is a low-sensitivity, quadrupolar nucleus huji.ac.ilnorthwestern.edu. The chemical shift and the line width of the ²⁵Mg NMR signal are highly sensitive to the symmetry and nature of the ligand environment around the magnesium ion huji.ac.ilrsc.org. In a symmetrical coordination environment, a relatively narrow signal is expected. However, any asymmetry in the coordination sphere of the this compound complex would lead to significant line broadening due to quadrupolar relaxation huji.ac.il. The chemical shift, typically referenced against aqueous MgCl₂, would confirm the ionic state and coordination of the magnesium. The observed chemical shifts for magnesium in diamagnetic compounds can span a range of nearly 200 ppm rsc.org.
Table 2: Predicted NMR Data for this compound
| Nucleus | Expected Signal(s) | Information Provided |
|---|---|---|
| ¹H | Singlet for -CH₂- | Confirms the methylene group structure. |
| ¹³C | Signal for -CH₂- and -COO⁻ | Confirms the carbon backbone of the ligand. |
Mass Spectrometry (MS) and High-Resolution Accurate Mass Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₆MgO₄S₂), high-resolution accurate mass spectrometry (HRMS) is particularly valuable.
Using an ionization technique such as Electrospray Ionization (ESI), the intact this compound complex or its constituent ions can be introduced into the mass spectrometer. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound is 205.9558 Da nih.gov. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity and elemental composition.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion. By inducing fragmentation, the structural components of the molecule can be identified. For the thioglycolate anion, characteristic fragmentation pathways might include the loss of carbon dioxide (CO₂) or cleavage of the C-S bond, providing further structural confirmation.
Chromatographic and Separation Methodologies
Chromatographic techniques are crucial for assessing the purity of this compound and for quantifying it in various matrices. These methods separate the target compound from impurities and related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and performing quantitative analysis of this compound and other thioglycolate salts atamanchemicals.com. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
A typical RP-HPLC method involves:
Stationary Phase: A C18 (octadecylsilyl) column is frequently used, which separates compounds based on their hydrophobicity scite.ai.
Mobile Phase: A mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is employed sielc.com.
Detection: Since thioglycolates lack a strong chromophore for UV detection at higher wavelengths, analysis often requires derivatization or detection at a low UV wavelength (e.g., around 210 nm). A more specific approach involves pre-column derivatization with a reagent that attaches a UV-active group to the thiol, allowing for sensitive and selective detection at a higher wavelength (e.g., 273 nm or 464 nm) scite.ainih.govnih.gov.
Analysis: This method can effectively separate this compound from key impurities such as unreacted thioglycolic acid, the oxidized disulfide form (dithiodiglycolic acid), and other related substances nih.gov. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined. Quantitative analysis is achieved by comparing the peak response to that of a certified reference standard.
Table 3: Example HPLC Conditions for Thioglycolate Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile : 0.07 M Phosphoric Acid (pH 3.5) (60:40) scite.ai |
| Flow Rate | 1.0 mL/min scite.ai |
| Detection | UV at 273 nm (after derivatization) scite.ai |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Due to its nature as a salt, this compound is non-volatile and cannot be directly analyzed by GC. However, GC is a valuable tool for detecting and quantifying any volatile impurities that may be present in a sample of this compound.
Potential applications of GC in the analysis of this compound include:
Analysis of Volatile Impurities: The synthesis of this compound may involve volatile starting materials or generate volatile by-products. A headspace or direct injection GC method could be developed to screen for and quantify these impurities.
Analysis after Derivatization: To analyze the thioglycolate moiety itself, a derivatization step can be employed to convert it into a volatile derivative. This typically involves esterification of the carboxylic acid group and/or silylation of the thiol group nih.gov. The resulting volatile compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification nih.govnih.gov. This approach is particularly useful for trace-level analysis. The choice of GC column is critical, with polar phases often used for polar analytes like glycol derivatives to manage peak tailing sigmaaldrich.com.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Thioglycolic acid |
| Dithiodiglycolic acid |
| Acetonitrile |
| Methanol |
| Phosphoric acid |
| Formic acid |
Advanced Hybrid and Hyphenated Techniques
Advanced analytical methodologies for the characterization of chemical compounds often involve the integration of multiple techniques to achieve higher sensitivity, selectivity, and more comprehensive structural information. In the context of this compound and its parent compound, thioglycolic acid, these hybrid approaches are crucial for detailed analysis in various matrices.
Integration of Spectroscopic and Chromatographic Methods
The coupling of chromatographic separation techniques with sensitive detection methods provides a powerful tool for the analysis of thioglycolates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary separation methods that, when hyphenated with detectors like mass spectrometers or electrochemical sensors, offer robust analytical solutions. oup.comnih.govnih.gov
One effective approach involves the use of HPLC coupled with a disposable electrochemical sensor for the determination of thioglycolic acid (TGA). oup.comnih.gov This method utilizes HPLC to separate TGA from interfering substances within a sample matrix, after which the electrochemical detector provides sensitive and selective quantification. nih.gov The system's parameters, including the mobile phase, detection potential, and solution pH, are optimized to achieve a low detection limit. nih.gov For instance, research has demonstrated a detection limit of 0.042 ppm for TGA using this hyphenated technique. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another established hyphenated technique used for the analysis of thioglycolate compounds, such as thiodiglycolic acid (TDGA), a biomarker for vinyl chloride exposure. nih.gov This method offers high sensitivity and provides structural information through mass spectrometry, confirming the identity of the analyte. nih.gov Industrial applications also rely on techniques like High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of thioglycolic acid in various preparations. nih.gov
Table 1: Performance of Integrated Chromatographic Methods for Thioglycolic Acid (TGA) Analysis
| Analytical Technique | Analyte | Sample Matrix | Key Findings | Limit of Detection (LOD) |
|---|---|---|---|---|
| HPLC-Electrochemical Sensor | Thioglycolic Acid (TGA) | Hair-waving products | Eliminates matrix interference; electrocatalytic effect enhances signal. oup.comnih.gov | 0.042 ppm nih.gov |
| GC-MS | Thiodiglycolic Acid (TDGA) | Urine | High sensitivity and specificity for biomarker detection. nih.gov | 2.0 µg/L nih.gov |
X-ray Diffraction (XRD) and Cryo-Electron Microscopy (Cryo-EM) for Crystalline and Molecular Structures
Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique used to determine the structure of large biomolecules and molecular complexes at near-atomic resolution. nih.govnih.gov It involves flash-freezing a solution of the molecule in vitreous ice and imaging it with an electron microscope. mdpi.com This method is particularly suited for large, complex structures like proteins and nucleic acids that are difficult to crystallize for XRD. nih.gov
Cryo-EM has been instrumental in elucidating the structure of magnesium-related biological systems, such as the CorA magnesium transport channel protein. nih.govnih.govsemanticscholar.orgduke.edu Studies on CorA have revealed how the protein changes conformation in the presence or absence of magnesium ions, providing critical insights into the gating mechanism of the channel. nih.govnih.gov It is important to note that Cryo-EM is not typically used for determining the structure of small molecules like this compound due to its design for imaging large macromolecular assemblies.
Electrochemical and Sensor-Based Detection Methods
Electrochemical methods offer a simple, rapid, and highly sensitive approach for the detection and quantification of electroactive species like thioglycolic acid. These techniques are based on measuring the electrical signals (such as current or potential) generated from redox reactions at an electrode surface.
Electrochemical Sensors for Thioglycolic Acid Detection
A variety of electrochemical sensors have been developed for the determination of thioglycolic acid (TGA). oup.comju.edu.et These sensors often employ chemically modified electrodes to enhance sensitivity and selectivity. The choice of electrode material is critical, with materials like gold (Au), platinum (Pt), and glassy carbon (GC) being investigated. ju.edu.et
Studies have shown that a gold (Au) electrode provides significantly higher signal intensity for TGA oxidation compared to glassy carbon or platinum electrodes, attributed to favorable interactions at the electrode surface. ju.edu.et Using techniques like cyclic voltammetry (CV) and linear sweep voltammetry (LSV), researchers have developed methods with wide linear ranges and very low detection limits. ju.edu.et One such sensor, based on a bare gold electrode, demonstrated a linear response to TGA in the concentration range of 0.5 µM to 200 µM, achieving a limit of detection (LOD) of 0.02 µM. ju.edu.et
Another approach involves using screen-printed carbon electrodes (SPCEs), which can be preanodized to create an electrocatalytic effect that shifts the oxidation potential to a less positive value while increasing the current magnitude. oup.comnih.gov This modification improves the sensor's performance and has been successfully applied to determine TGA in commercial cosmetic products. nih.gov Furthermore, nanobiosensors, which incorporate gold nanoparticles capped with thioglycolic acid, have been developed for detecting other analytes, demonstrating the versatility of TGA as a functionalizing agent in sensor design. researchgate.net
Table 2: Comparison of Electrochemical Sensors for Thioglycolic Acid (TGA) Detection
| Electrode Type | Voltammetric Method | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Preanodized Screen-Printed Carbon Electrode (SPCE) | Amperometry (coupled with HPLC) | Up to 20 ppm | 0.042 ppm | nih.gov |
| Gold (Au) Electrode | Linear Sweep Voltammetry (LSV) | 0.5 µM to 200 µM | 0.02 µM | ju.edu.et |
Computational Chemistry and Theoretical Modeling of Magnesium Thioglycolate Systems
Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity
Quantum mechanical methods are foundational to computational chemistry, solving approximations of the Schrödinger equation to describe the electronic behavior of a molecule. These first-principles approaches are essential for accurately modeling properties that depend on electronic distribution, such as bond energies, vibrational frequencies, and electronic transitions.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. nih.gov
Geometry Optimization: A primary application of DFT is geometry optimization, an iterative process that locates the minimum energy conformation of a molecule. youtube.comresearchgate.net For magnesium thioglycolate, this involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. youtube.com This optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The coordination of the magnesium ion with the oxygen and sulfur atoms of the two thioglycolate ligands is a key structural feature that can be precisely modeled.
Below is a table of hypothetical optimized geometric parameters for this compound, representing typical data obtained from DFT calculations.
Table 1: Predicted Geometric Parameters of this compound from DFT Geometry OptimizationVibrational Analysis: Following geometry optimization, DFT is used to calculate the harmonic vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to atomic positions. The resulting vibrational spectra (Infrared and Raman) can be compared with experimental data to validate the calculated structure. mdpi.comresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds. ucas.ac.cn For this compound, DFT can predict characteristic frequencies for the C=O stretch, C-S stretch, and the coordination bonds between magnesium and the thioglycolate ligands. researchgate.netnih.gov
Table 2: Representative Vibrational Frequencies for this compound Predicted by DFT
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Symmetric C=O Stretch Carboxylate ~1580 cm⁻¹ Asymmetric C=O Stretch Carboxylate ~1650 cm⁻¹ C-S Stretch Thiolate ~700 cm⁻¹ Mg-O Stretch Coordination Bond ~450 cm⁻¹ CH₂ Bend Methylene (B1212753) ~1420 cm⁻¹
Ab Initio Methods (e.g., MP2, CASPT2) for Energy Evaluation and Excited States
While DFT is highly effective, more computationally intensive ab initio methods based on wavefunction theory can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space with Second-Order Perturbation Theory (CASPT2) provide a more rigorous treatment of electron correlation, which is crucial for accurate energy evaluations and describing electronically excited states. nih.gov
Energy Evaluation: MP2 is often used to obtain more precise single-point energies for a given molecular geometry. This is particularly important for calculating reaction barriers and the relative energies of different isomers or conformers where subtle electronic effects play a significant role.
Excited States: The study of how this compound interacts with light (its photochemistry and photophysics) requires the characterization of its electronic excited states. nih.gov While Time-Dependent DFT (TD-DFT) is a common approach, multi-reference methods like CASPT2 are necessary when dealing with molecules that have complex electronic structures or for regions of the potential energy surface where electronic states are close in energy. ucas.ac.cn These calculations yield information about excitation energies, oscillator strengths (which determine the intensity of absorption bands in a UV-Vis spectrum), and the nature of electronic transitions (e.g., n→π* or π→π*). chemrxiv.org Such studies can predict the absorption spectrum of this compound and elucidate its potential for photochemical reactions.
Table 3: Hypothetical Excited State Properties from Ab Initio Calculations
Excited State Excitation Energy (eV) Oscillator Strength (f) Major Orbital Contribution S₁ 4.2 0.002 n(S) → π*(C=O) S₂ 4.8 0.085 π(C=O) → π*(C=O) S₃ 5.1 0.015 n(O) → π*(C=O)
Molecular Dynamics and Conformational Analysis
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves. mdpi.com
Standard MD simulations can sometimes get trapped in local energy minima, failing to explore the full range of possible molecular conformations. Metadynamics is an enhanced sampling technique designed to overcome this limitation. nih.gov It works by adding a history-dependent bias potential to the system's Hamiltonian, which discourages the simulation from revisiting previously explored conformations and pushes it to cross energy barriers. frontiersin.org
For this compound, metadynamics can be used to construct a free energy surface, or "conformational landscape," as a function of specific collective variables (CVs). Suitable CVs could include the dihedral angles of the thioglycolate backbone or the coordination distances between the magnesium ion and the ligand's donor atoms (O and S). The resulting landscape would reveal the most stable conformers, the energy barriers between them, and the pathways for conformational transitions, providing a comprehensive picture of the molecule's flexibility and structural preferences. nih.gov
This compound is often used in aqueous solutions, making the study of its interaction with water crucial. MD simulations with explicit solvent models can accurately capture the effects of hydration. nih.gov Water molecules form a dynamic solvation shell around the compound, engaging in hydrogen bonding with the carboxylate oxygens and electrostatic interactions with the charged magnesium ion and polar groups. acs.orgarxiv.org
These interactions can significantly influence the conformational preferences and reactivity of this compound. Furthermore, the solvent can affect the electronic properties of the molecule, leading to solvatochromic shifts—changes in the position of absorption or emission bands in the molecule's spectrum depending on the polarity of the solvent. By performing QM calculations on snapshots taken from an MD trajectory in a water box, it is possible to predict these shifts and understand how the aqueous environment modulates the compound's interaction with light.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
To study this compound in a very large and complex system, such as interacting with a protein like keratin, a full QM calculation would be computationally prohibitive. Hybrid QM/MM simulations offer an elegant solution to this problem. mdpi.com In this approach, the system is partitioned into two regions. nih.gov The chemically active core, where bond-breaking or forming events occur or where detailed electronic information is critical, is treated with a high-level QM method. nih.gov The remainder of the system, comprising the surrounding environment (e.g., the bulk of the protein and solvent), is treated with a less computationally expensive Molecular Mechanics (MM) force field. rsc.org
For this compound, a QM/MM model could define the QM region as the magnesium ion, its two thioglycolate ligands, and the side chains of any directly interacting amino acids. The rest of the protein and the surrounding water molecules would constitute the MM region. nih.govnih.gov This multiscale approach allows for the accurate modeling of reaction mechanisms, binding affinities, and spectroscopic properties within a biological environment, providing insights that would be inaccessible to either QM or MM methods alone. mdpi.com
Natural Bond Orbital (NBO) Analysis and Electron Density Studies
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure and bonding in molecules, providing a chemically intuitive picture of charge distribution and orbital interactions. For coordination complexes such as this compound, NBO analysis elucidates the nature of the metal-ligand bonds by examining donor-acceptor interactions between the filled orbitals of the thioglycolate ligand and the empty orbitals of the magnesium cation.
The analysis quantifies the charge transfer from the ligand's lone pair orbitals (e.g., from sulfur and oxygen atoms) to the virtual orbitals of the magnesium ion. This charge delocalization is a key component of the coordinate covalent bond and its magnitude, expressed as stabilization energy (E(2)), indicates the strength of the interaction. In magnesium complexes, significant charge transfer occurs from the oxygen lone pairs to the vacant orbitals of the Mg²⁺ ion, leading to stabilization of the complex.
Table 1: Illustrative NBO Analysis Parameters for Metal-Ligand Interactions
| Donor Orbital (Ligand) | Acceptor Orbital (Metal) | Stabilization Energy E(2) (kcal/mol) | Occupancy of Acceptor Orbital (e) |
|---|---|---|---|
| LP (O) | LP* (Mg) | 22.67 | 0.17178 |
| LP (S) | LP* (Mg) | Data Not Available | Data Not Available |
Note: Data is based on analogous interactions in hydrated magnesium complexes and is illustrative for a this compound system.
Predictive Modeling of Photochemical Transformations
Predictive modeling of the environmental fate of this compound is largely informed by the behavior of its parent compound, thioglycolic acid. Thioglycolic acid itself is not expected to undergo direct photolysis from sunlight because it does not possess chromophores that absorb light at wavelengths greater than 290 nm.
However, it is susceptible to indirect photochemical degradation in the atmosphere and in aquatic environments. In the atmosphere, vapor-phase thioglycolic acid is degraded by reacting with photochemically-produced hydroxyl radicals (•OH). The estimated half-life for this atmospheric reaction is approximately 10 hours.
In aquatic systems, the degradation of thioglycolic acid can be influenced by the presence of other substances. While direct photolysis is negligible, "sensitized" or "induced" photolysis can occur in the presence of substances like humic acids, which are common in natural waters. In these scenarios, the humic substances absorb sunlight and generate reactive oxygen species (e.g., •OH, O₂⁻•) that then degrade the thioglycolic acid. The half-life for this induced photolysis process in water is estimated to be between 10 and 14 days, depending on environmental conditions. The rate of degradation is also dependent on the concentration of hydroxyl radicals in the water, with calculated half-lives ranging from 130 days to 2.4 years based on varying aqueous •OH concentrations.
Table 2: Estimated Environmental Degradation Rates for Thioglycolic Acid
| Environment | Degradation Pathway | Reactant/Sensitizer | Estimated Half-Life |
|---|---|---|---|
| Atmosphere (Vapor Phase) | Indirect Photolysis | Hydroxyl Radicals (•OH) | ~10 hours |
| Aquatic Environment | Sensitized Photolysis | Humic Substances | 10-14 days |
| Aquatic Environment (pH 1.2-4) | Reaction with Hydroxyl Radicals | Hydroxyl Radicals (•OH) | 130 days - 2.4 years |
Research Applications of Magnesium Thioglycolate in Chemical Sciences and Materials Engineering
Applications in Organic Synthesis and Polymer Chemistry
The unique properties of the thioglycolate moiety, particularly the reactivity of its thiol group, have led to its exploration in several areas of organic and polymer chemistry.
While direct research explicitly detailing the use of magnesium thioglycolate in the synthesis of peptide derivatives and enzyme inhibitors is not widely available in peer-reviewed literature, the foundational role of thioglycolic acid in this field is well-established. Thioglycolic acid can be utilized in solid-phase peptide synthesis, and its derivatives are crucial for creating specific peptide linkages. Theoretically, this compound could serve as a reactant in these syntheses, potentially influencing reaction kinetics or offering specific advantages in certain solvent systems due to the presence of the magnesium cation. However, specific studies to confirm these hypotheses are not currently available.
Similarly, in the design of enzyme inhibitors, molecules containing thiol groups are of significant interest due to their ability to interact with the active sites of various enzymes. The thioglycolate group can be incorporated into larger molecules to act as a chelating agent for metal ions within an enzyme's active site or to form disulfide bonds with cysteine residues, thereby inhibiting enzymatic activity. While this is a promising area, research has not yet specifically focused on the use of this compound for this purpose.
The thiol group of thioglycolic acid is a key functional group for protein modification and bioconjugation. These processes are vital for developing therapeutic proteins, diagnostic tools, and for studying protein function. The thiol group can react with various functional groups on a protein, such as maleimides or haloacetyls, to form stable covalent bonds. This allows for the site-specific attachment of molecules like polymers (e.g., PEGylation), fluorescent dyes, or drug molecules.
The use of this compound in this context has not been specifically documented. However, the presence of magnesium ions could potentially modulate the reactivity of the thiol group or influence the stability of the resulting bioconjugate. Further research is needed to explore the potential benefits of using this compound in these advanced bioconjugation strategies.
One of the most significant industrial applications related to thioglycolates is the stabilization of poly(vinyl chloride) (PVC). Organotin compounds derived from thioglycolic acid esters are highly effective heat stabilizers for PVC. core.ac.ukresearchgate.netseepvcforum.com These stabilizers prevent the thermal degradation of PVC during processing at high temperatures, which would otherwise lead to the release of hydrochloric acid and the formation of undesirable color. core.ac.uk
The mechanism of stabilization involves the substitution of labile chlorine atoms on the PVC polymer chain with the thioglycolate group from the organotin stabilizer. core.ac.uk This reaction prevents the initiation of the "unzipping" degradation process that leads to the discoloration and embrittlement of the polymer. The organotin thioglycolates also act as scavengers for the hydrochloric acid that is inevitably produced, further protecting the polymer.
Research has shown that the effectiveness of these stabilizers can be influenced by the nature of the alkyl groups on the tin atom and the ester group of the thioglycolate. researchgate.net Monomethyltin thioglycolates, for instance, have been found to be more effective in maintaining the color of PVC during thermal stabilization compared to dimethyltin (B1205294) derivatives. researchgate.net
| Stabilizer Type | Application | Mechanism of Action |
| Organotin Thioglycolates | Heat stabilization of PVC | Substitution of labile chlorine atoms, HCl scavenging |
| Methyltin Thioglycolates | PVC color stabilization | More effective than dimethyltin derivatives in color maintenance |
| Dioctyltin (B90728) bis(isooctyl thioglycollate) | Heat stabilization of plasticized PVC | Significantly delays the onset of HCl evolution |
A study on the effect of dioctyltin bis(isooctyl thioglycollate) on the thermal stability of plasticized PVC demonstrated a significant increase in the time before the onset of HCl evolution at elevated temperatures. core.ac.uk For instance, at 160°C, the PVC film without the stabilizer began to evolve HCl after 2.5 hours, whereas the stabilized film showed no HCl evolution for 14.3 hours. core.ac.uk
Thioglycolic acid is widely used for the surface functionalization of various materials, including metals and semiconductor nanoparticles. This is particularly relevant in the field of electronics, where the precise control of surface properties is crucial. The thiol group of thioglycolic acid can form strong bonds with metal surfaces, such as gold and silver, creating a self-assembled monolayer (SAM). This SAM can then be further modified to attach other molecules, effectively tailoring the surface for specific electronic applications.
For example, thioglycolic acid-capped cadmium telluride (CdTe) quantum dots have been synthesized for potential use in optoelectronic devices. mdpi.com The thioglycolic acid acts as a capping agent, controlling the growth and stability of the quantum dots. While these studies primarily use thioglycolic acid, the use of this compound could potentially influence the properties of the resulting functionalized surfaces, an area that remains to be explored.
Environmental Chemistry and Remediation Technologies
The chemical properties of thioglycolates also lend themselves to applications in environmental chemistry, particularly in water treatment and remediation.
Recent research has highlighted the role of thioglycolic acid in enhancing water self-purification processes. irma-international.orgresearchgate.net It has been shown that in the presence of hydrogen peroxide, thioglycolic acid can significantly accelerate the degradation of organic pollutants. researchgate.net This is achieved through the generation of reactive oxygen species (ROS), such as the superoxide (B77818) anion radical. researchgate.net
Studies have demonstrated that upon irradiation, thioglycolic acid can regenerate hydroxyl radicals, which are powerful oxidizing agents that can break down a wide range of contaminants in water. irma-international.orgresearchgate.net However, it has also been noted that in the presence of certain transition metals like copper and iron, the efficiency of this process can be reduced due to the formation of metal-mercaptide complexes with low catalytic activity. irma-international.orgresearchgate.net
The pseudo-first-order decolorization rate of Methylene (B1212753) Blue by hydrogen peroxide was found to increase dramatically in the presence of thioglycolic acid, indicating a significant enhancement of the oxidative degradation process. researchgate.net
| System | Pollutant | Key Finding |
| Thioglycolic Acid / H₂O₂ | Methylene Blue | Significant acceleration of decolorization |
| Irradiated Thioglycolic Acid | General Organic Contaminants | Regeneration of hydroxyl radicals for enhanced degradation |
| Thioglycolic Acid with Transition Metals | General Organic Contaminants | Formation of less active metal-mercaptide complexes |
Adsorption of Heavy Metal Ions by Thiol-Functionalized Magnesium Phyllosilicates
The functionalization of magnesium-based materials with thiol groups, akin to the structure of this compound, has demonstrated significant efficacy in environmental remediation, particularly in the removal of heavy metal ions from aqueous solutions. Research has focused on thiol-functionalized layered magnesium phyllosilicate, a clay-like material, as a high-capacity adsorbent.
A study detailed the synthesis of a thiol-functionalized magnesium phyllosilicate material, referred to as Mg-MTMS, through a direct co-condensation method. nih.govresearchgate.netepa.gov Structural analysis confirmed a smectite-type structure with a high concentration of organic thiol groups (6.4 mmol of SH/g). nih.govresearchgate.netepa.gov This material proved highly effective for adsorbing toxic heavy metal ions such as mercury (Hg(II)), lead (Pb(II)), and cadmium (Cd(II)). nih.govresearchgate.netepa.govacs.org The high efficiency is attributed to the strong complexing affinity of the thiol groups for these metals and the expandable nature of the phyllosilicate framework, which enhances the accessibility of the binding sites. nih.govresearchgate.netepa.gov
The adsorption capacities of this material are noteworthy, exhibiting significant uptake of the targeted metal ions. nih.govresearchgate.netepa.gov When tested in solutions containing a mix of these metals, the adsorbent showed a nearly equal affinity for all three, with a total uptake capacity of approximately 400 mg of metal per gram of the adsorbent. nih.govresearchgate.netepa.gov Furthermore, the material demonstrates potential for regeneration; it can be treated with acid to release the captured metal ions without compromising the adsorbent's structural integrity or performance for subsequent use. nih.govresearchgate.netepa.gov
Table 1: Adsorption Capacities of Thiol-Functionalized Magnesium Phyllosilicate (Mg-MTMS)
| Metal Ion | Uptake Capacity (mg of metal / g of adsorbent) |
|---|---|
| Mercury (Hg(II)) | 603 |
| Lead (Pb(II)) | 365 |
| Cadmium (Cd(II)) | 210 |
This table presents the maximum adsorption capacity for individual heavy metal ions by the thiol-functionalized magnesium phyllosilicate material. nih.govresearchgate.netepa.gov
Catalytic Applications in Environmental Remediation, including Photocatalysis
Magnesium compounds are increasingly investigated for their catalytic roles in environmental remediation. While direct studies on this compound are limited, the properties of related magnesium materials, such as magnesium oxide (MgO) and magnesium ferrite (B1171679), provide insight into its potential applications. These materials serve as catalysts in processes aimed at degrading organic pollutants and toxic compounds. meixi-mgo.com
Magnesium-based catalysts are utilized in advanced oxidation processes (AOPs) to enhance the degradation of contaminants in water. meixi-mgo.com For instance, magnesium ferrite modified with magnesium oxide can accelerate the generation of free radicals that efficiently break down organic pollutants. meixi-mgo.com Magnesium hydroxide (B78521) is also noted for its ability to remove heavy metal ions and neutralize acidic wastewater. meixi-mgo.com
In the realm of photocatalysis, magnesium compounds are explored for their ability to use light to drive chemical reactions for environmental cleanup. meixi-mgo.com MgO nanoparticles, for example, are used as photocatalysts to degrade dyes in wastewater. The introduction of magnesium oxide can improve the photocatalytic activity of other materials by enhancing electron mobility and reducing the recombination of photogenerated electrons and holes, thereby increasing the efficiency of the catalytic reaction. meixi-mgo.com Given that the thioglycolate component can also participate in redox reactions, this compound could potentially serve as a photocatalyst, although specific research in this area is yet to be detailed. Other magnesium compounds, like magnesium peroxide (MgO₂), have been studied for the remediation of contaminants such as toluene (B28343) from groundwater through enhanced oxidation. nih.gov
Inorganic and Organometallic Synthesis Applications
The distinct chemical functionalities of the magnesium cation and the thioglycolate anion suggest potential uses for this compound in the synthesis of advanced materials and as a reagent in chemical analysis.
Metal sulfide (B99878) nanoparticles are a class of materials with diverse applications in electronics, optics, and catalysis. mdpi.comnih.gov Their synthesis often requires a reliable source of sulfur that can react with a metal precursor. Various sulfur-containing compounds, such as thiourea (B124793) and thioacetamide, are commonly used for this purpose. nih.gov
Compounds containing thiol groups, like thioglycolic acid and its derivatives, are also employed as sulfur sources and as capping agents to control the growth and stability of nanoparticles. metu.edu.trnanoge.org For example, the synthesis of zinc sulfide (ZnS) nanoparticles has been achieved using thioglycolic acid as a capping agent in an aqueous medium. metu.edu.tr Similarly, magnesium sulfide (MgS) nanoparticles have been synthesized via chemical reaction methods using sodium sulfide as the sulfur source and magnesium acetate (B1210297) as the magnesium source. jetir.org
While direct use of this compound as a single-source precursor for magnesium sulfide or as a sulfur donor for other metal sulfides is not extensively documented, its chemical structure makes it a plausible candidate. The thioglycolate ligand could decompose under specific reaction conditions to release sulfur, which would then react with a metal cation to form the desired metal sulfide nanostructure. This approach could offer a controlled and convenient route to synthesizing these important nanomaterials.
The ability of the thioglycolate moiety to bind strongly with various metal ions makes it a valuable component in the development of chemical sensors. nih.gov The thiol group can act as a recognition element, selectively complexing with specific metal ions, which can then be detected through various analytical techniques.
Research has demonstrated the use of thioglycolate derivatives in creating sensitive and selective sensors for heavy metal ions. For instance, ethyl-thioglycolate has been used to functionalize magnetic nanoparticles (Fe₃O₄@ZnS) to create a fluorescent nanoprobe for the detection of silver ions (Ag⁺) in water. nih.govsemanticscholar.org The complexation of Ag⁺ with the thioglycolate group on the nanoparticle surface leads to a quenching of fluorescence, allowing for quantitative detection with a low detection limit of 0.20 μM. nih.gov Other studies have utilized thioglycolic acid to cap quantum dots for the detection of copper (Cu²⁺) ions. researchgate.net
Task-specific ionic liquids based on the thioglycolate anion have also been developed for the efficient extraction of heavy metals like cadmium(II) and copper(II) from aqueous solutions. nih.govresearchgate.net These examples highlight the crucial role of the thioglycolate functional group in metal ion recognition and detection. mdpi.com Consequently, this compound could potentially be employed as a reagent in similar analytical systems, where the thioglycolate anion would serve as the active component for capturing and signaling the presence of target metal ions.
Future Research and Unexplored Avenues in this compound Chemistry
The field of magnesium chemistry is expanding beyond traditional applications, with growing interest in developing novel compounds for advanced catalytic and material science applications. This compound, a compound known for its role in cosmetics, possesses a unique combination of a biocompatible alkaline earth metal and a functional thiol ligand, making it an intriguing candidate for future research. This article explores potential future research directions centered on this compound, focusing on innovations in its synthesis, characterization, catalytic potential, and application in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
